3-(Pentabromophenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentabromophenoxy)propane-1,2-diol is a brominated flame retardant compound with the molecular formula C9H7Br5O3. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials. This compound is used in a variety of applications, including electronics, textiles, and construction materials, to enhance fire safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentabromophenoxy)propane-1,2-diol typically involves the bromination of phenoxypropanediol. The process begins with the preparation of phenoxypropanediol, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The bromination reaction is carefully monitored to ensure complete conversion of the starting material and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentabromophenoxy)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Pentabromophenoxy)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the electronics industry to improve the fire safety of electronic components and devices.
Mechanism of Action
The flame retardant properties of 3-(Pentabromophenoxy)propane-1,2-diol are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a char layer on the surface of the material, which acts as a barrier to heat and oxygen, further reducing flammability.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.
Decabromodiphenyl ether: A brominated flame retardant with a higher bromine content.
Uniqueness
3-(Pentabromophenoxy)propane-1,2-diol is unique due to its specific molecular structure, which provides a balance between high bromine content and functional groups that enhance its reactivity and compatibility with various materials. Its effectiveness as a flame retardant, combined with its versatility in different applications, makes it a valuable compound in the field of fire safety.
Properties
CAS No. |
75734-94-0 |
---|---|
Molecular Formula |
C9H7Br5O3 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentabromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H7Br5O3/c10-4-5(11)7(13)9(8(14)6(4)12)17-2-3(16)1-15/h3,15-16H,1-2H2 |
InChI Key |
KACYAXNCQAHKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.